

# ACR-368 Treatment Regimen in Phase 2 Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

ACR-368 (also known as prexasertib) is a selective small molecule inhibitor targeting Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2), key regulators of the DNA Damage Response (DDR) pathway.[1][2] This document provides a detailed overview of the ACR-368 treatment regimen as investigated in recent Phase 2 clinical trials, with a focus on its application in endometrial and ovarian cancers. The provided data and protocols are intended to guide further research and development of this targeted therapy.

## **Data Presentation**

The efficacy of ACR-368 has been evaluated in Phase 2 clinical trials, with patient selection often guided by the OncoSignature assay, a multiplex immunofluorescence test designed to predict tumor sensitivity to the drug.[3][4]

# Table 1: Efficacy of ACR-368 in Endometrial Cancer (OncoSignature-Positive)



| Metric                                                          | Value           | 95% Confidence<br>Interval | Note                                                                               |
|-----------------------------------------------------------------|-----------------|----------------------------|------------------------------------------------------------------------------------|
| Confirmed Overall<br>Response Rate<br>(cORR)                    | 62.5%           | 30.4% - 86.5%              | Patients had progressed on prior anti-PD-1 therapy.[5]                             |
| Median Duration of<br>Response (mDOR)                           | Not yet reached | -                          | Responding patients remained on therapy at the time of data cutoff (~6 months).[5] |
| Statistical Significance<br>(Responders vs. Non-<br>Responders) | p = 0.009       | -                          | Segregation of responders based on OncoSignature status. [5][6]                    |

Table 2: Efficacy of ACR-368 in Endometrial Cancer

(Post-Chemotherapy)

| Metric                                           | Value       | Note                                                 |
|--------------------------------------------------|-------------|------------------------------------------------------|
| Confirmed Overall Response<br>Rate (cORR)        | 35%         | Patients had progressed after prior chemotherapy.[7] |
| cORR in Patients who<br>Relapsed on Last Therapy | 50%         | -[7]                                                 |
| Median Duration of Response (mDOR)               | > 10 months | -[7]                                                 |

# Table 3: Efficacy of ACR-368 in Ovarian and Endometrial Cancers (By OncoSignature Status)



| OncoSignature<br>Status | Number of Patients | Confirmed Overall<br>Response Rate<br>(cORR) | p-value   |
|-------------------------|--------------------|----------------------------------------------|-----------|
| Positive                | 10                 | 50%                                          | 0.0038[8] |
| Negative                | 16                 | 0%                                           | 0.0038[8] |

Table 4: Clinical Activity of ACR-368 with Ultra-Low Dose

Gemcitabine (OncoSignature-Negative)

| Indication                    | Number of Patients | Outcome                                      |
|-------------------------------|--------------------|----------------------------------------------|
| Ovarian or Endometrial Cancer | 16                 | 8 patients (50%) achieved stable disease.[9] |

# **Signaling Pathway**

ACR-368 functions by inhibiting CHK1 and CHK2, crucial kinases in the DNA Damage Response (DDR) pathway. In cancer cells with existing DNA damage or replication stress, inhibiting CHK1/2 prevents cell cycle arrest, leading to the accumulation of catastrophic DNA damage and subsequent apoptosis.





Click to download full resolution via product page

Caption: ACR-368 inhibits CHK1/2, preventing cell cycle arrest and promoting apoptosis.



## **Experimental Protocols**

The following protocols are based on the publicly available information for the Phase 2 clinical trial NCT05548296.[10][11][12][13][14]

### **Patient Selection Protocol**

#### Inclusion Criteria:

- Signed informed consent.[7]
- Histologically documented high-grade endometrial cancer.
- Must have received prior platinum-based chemotherapy and anti-PD-(L)1 therapy.[7]
- At least one measurable lesion per RECIST v1.1 criteria.[11]
- Radiographic evidence of disease progression.[11]
- Willingness to provide a fresh tumor biopsy (for OncoSignature positive and negative arms).
- Recovered from prior therapy-related toxicities to Grade 1 or baseline.[7]

#### **Exclusion Criteria:**

- Symptomatic brain metastases requiring more than 10 mg/day of prednisolone.
- Failure to recover from reversible effects of prior anticancer therapy.
- Systemic therapy or radiation within 2 weeks of the first study treatment.
- History of clinically meaningful coagulopathy or bleeding diathesis.
- Major surgery within 4 weeks of screening.
- Prior treatment with a CHK1 inhibitor.

## **OncoSignature Assay Protocol (Methodology Overview)**



The OncoSignature test is a proprietary multiplex immunofluorescence assay used to predict patient response to ACR-368.[3][4] While the exact protocol is not public, the methodology involves:

- Sample Collection: A fresh tumor biopsy is obtained from the patient.[7]
- Tissue Processing: The biopsy is likely formalin-fixed and paraffin-embedded (FFPE).
- Multiplex Immunofluorescence Staining: The tissue section is stained with a cocktail of primary antibodies against specific biomarkers. These are then detected using secondary antibodies conjugated to different fluorophores.
- Image Acquisition: The stained slide is scanned to create a high-resolution digital image.
- Image Analysis: Proprietary software is used to quantify the expression of the biomarkers within the tumor cells.
- Scoring: A sample is determined to be OncoSignature positive if the biomarker scores are above a pre-defined threshold.[1]

### **Treatment Administration Protocol**

The clinical trial (NCT05548296) evaluates ACR-368 as both a monotherapy and in combination with ultra-low dose gemcitabine (ULDG).[10][12]

Arm 1: OncoSignature Positive (Monotherapy)

- Patients receive ACR-368 monotherapy.[12]
- The recommended Phase 2 dose (RP2D) of ACR-368 is 105 mg/m².[2]
- ACR-368 is administered intravenously over approximately 60 minutes, once every 14 days.
   [11]

Arm 2: OncoSignature Negative (Combination Therapy)

Patients receive ACR-368 in combination with ULDG.[12]



- Gemcitabine is administered intravenously over about 60 minutes.[11]
- Following a 3-hour wait, ACR-368 is administered intravenously.[11]

Arm 3: OncoSignature Unselected (Combination Therapy)

Patients receive ACR-368 with ULDG sensitization without a prior OncoSignature test result.
 [12][13]

Treatment in all arms continues until disease progression, unacceptable toxicity, or other withdrawal criteria are met.[12][13]

## **Efficacy and Safety Assessment Protocol**

- Tumor Response: Assessed every 8 weeks from baseline using CT or MRI scans, evaluated according to RECIST v1.1 criteria.[12]
- Primary Endpoint (Arm 1): Overall Response Rate (ORR).[2]
- Primary Endpoints (Arm 2 & 3): Safety and tolerability of the combination, and ORR.[2]
- Safety Monitoring: Adverse events are monitored and graded. The most common treatment-related adverse events are reported to be transient and reversible hematological toxicities, typically occurring in the first 1-2 cycles of therapy, with an absence of long-lasting myelosuppression.[6][9]

## **Experimental Workflow**

The following diagram illustrates the workflow for a patient enrolled in the ACR-368 Phase 2 trial.





Click to download full resolution via product page

Caption: Workflow of the ACR-368 Phase 2 clinical trial (NCT05548296).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. acrivon.com [acrivon.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studyfinder.cctr.vcu.edu [studyfinder.cctr.vcu.edu]
- 7. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Multiplex Immunofluorescence and Multispectral Imaging: Forming the Basis of a Clinical Test Platform for Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. akoyabio.com [akoyabio.com]
- To cite this document: BenchChem. [ACR-368 Treatment Regimen in Phase 2 Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787821#acr-368-treatment-regimen-in-phase-2-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com